Theophylline-d6
Overview
Description
Theophylline-d6, also known as 1,3-dimethylxanthine-d6, is a deuterium-labeled derivative of theophylline. Theophylline itself is a methylxanthine drug that is commonly used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Theophylline-d6 is synthesized by introducing deuterium atoms into theophylline. This can be achieved through various methods, including catalytic exchange reactions where theophylline is exposed to deuterium gas in the presence of a catalyst. Another method involves the use of deuterated reagents in the synthesis of theophylline from its precursors .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic exchange reactions. The process is carefully controlled to ensure high purity and yield of the deuterium-labeled compound. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions: Theophylline-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form 1,3-dimethyluric acid.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation: 1,3-dimethyluric acid
Reduction: Reduced forms of this compound
Substitution: Halogenated or other substituted derivatives of this compound.
Scientific Research Applications
Theophylline-d6 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis in various studies. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of theophylline in the body.
Metabolic Profiling: Helps in identifying and quantifying metabolites of theophylline.
Drug Development: Used in the development and testing of new drugs, particularly in understanding drug interactions and metabolic pathways.
Biological Studies: Employed in studies involving enzyme kinetics and receptor binding.
Industrial Applications: Used in the production of deuterium-labeled compounds for various industrial applications
Mechanism of Action
Theophylline-d6 is similar to other methylxanthine compounds such as caffeine and theobromine. its deuterium labeling makes it unique for research purposes. Here are some comparisons:
Caffeine: Both caffeine and theophylline are methylxanthines, but caffeine has a more pronounced central nervous system stimulant effect.
Theobromine: Theobromine is another methylxanthine with milder stimulant effects compared to theophylline.
Uniqueness: this compound’s deuterium labeling allows for more accurate tracking in metabolic studies, making it a valuable tool in pharmacokinetics and drug development .
Comparison with Similar Compounds
- Caffeine
- Theobromine
- 1,3-dimethyluric acid
- 3-methylxanthine
Properties
IUPAC Name |
1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXYFBGIUFBOJW-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583081 | |
Record name | 1,3-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117490-39-8 | |
Record name | 1,3-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is theophylline-d6 used in this study instead of directly measuring theophylline levels?
A1: this compound is a deuterated form of theophylline, meaning it has a similar structure but with some hydrogen atoms replaced by deuterium (heavy hydrogen). This makes it chemically similar to theophylline but distinguishable by mass spectrometry. In this study [], this compound serves as an internal standard. It is added in a known concentration to the urine samples before analysis.
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